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Compound of Interest

Compound Name: D-Tyrosine-d2

Cat. No.: B12420227 Get Quote

Harnessing the power of stable isotope labeling, D-Tyrosine-d2 emerges as a pivotal tool for

researchers delving into the intricate world of protein structure and dynamics. This deuterated

amino acid offers unique advantages in nuclear magnetic resonance (NMR) spectroscopy and

mass spectrometry (MS), enabling precise insights into protein conformation, function, and

interaction networks. These applications are critical for advancing our understanding of

biological processes and for the development of novel therapeutics.

This document provides detailed application notes and protocols for the utilization of D-
Tyrosine-d2 in protein studies, aimed at researchers, scientists, and drug development

professionals.

Application in Nuclear Magnetic Resonance (NMR)
Spectroscopy
The incorporation of D-Tyrosine-d2 into proteins significantly simplifies complex NMR spectra.

The replacement of protons with deuterons on the aromatic ring of tyrosine reduces spectral

crowding and sharpens the signals of remaining protons, a crucial advantage when studying

large proteins or protein complexes.[1] This selective deuteration allows for the unambiguous

assignment of signals and facilitates the determination of three-dimensional structures and the

characterization of dynamic processes over a wide range of timescales.
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While specific chemical shift data for proteins universally labeled with D-Tyrosine-d2 is not

broadly published in standardized tables, the principles of chemical shift perturbation are

central to its application. The introduction of the heavier isotope can induce small, measurable

changes in the chemical shifts of nearby nuclei. More significantly, the deuteration simplifies the

spectrum, allowing for clearer observation of chemical shift changes upon ligand binding,

protein-protein interaction, or conformational changes. For reference, representative ¹³C

chemical shifts for tyrosine residues in a protein are provided below.

Carbon Atom Chemical Shift (ppm)

Cα 55.6

Cβ 36.9

Cγ 128.5

Cδ1/Cδ2 130.5

Cε1/Cε2 115.8

Cζ 155.7

Note: These are typical values and can vary depending on the local chemical environment

within the protein.

Experimental Protocol: Protein Labeling for NMR
Analysis
This protocol outlines the expression and labeling of a target protein with D-Tyrosine-d2 in E.

coli.

Materials:

E. coli expression strain (e.g., BL21(DE3)) transformed with the plasmid encoding the protein

of interest.

M9 minimal medium prepared with Deuterium Oxide (D₂O).

D-Tyrosine-d2.
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¹⁵NH₄Cl and/or ¹³C-glucose (if uniform labeling is also desired).

Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

Starter Culture: Inoculate a 50 mL Luria-Bertani (LB) medium with a single colony of the

transformed E. coli and grow overnight at 37°C with shaking.

Adaptation to D₂O: Pellet the cells from the starter culture and resuspend in 100 mL of M9

medium prepared with 50% D₂O. Grow for several hours. Repeat this step with 75% and

finally 100% D₂O M9 medium to adapt the cells to the deuterated environment.

Expression Culture: Inoculate 1 L of M9 medium (100% D₂O) containing ¹⁵NH₄Cl (for ¹⁵N

labeling) and/or ¹³C-glucose (for ¹³C labeling) with the adapted cell culture.

Addition of D-Tyrosine-d2: When the optical density at 600 nm (OD₆₀₀) reaches

approximately 0.6-0.8, add D-Tyrosine-d2 to a final concentration of 100-200 mg/L. To

prevent metabolic scrambling, it is advisable to also add a mixture of unlabeled aromatic

amino acids (phenylalanine and tryptophan) a few minutes before adding D-Tyrosine-d2.[2]

Induction: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

Harvesting and Purification: Continue to grow the culture at a reduced temperature (e.g., 18-

25°C) for 12-16 hours. Harvest the cells by centrifugation and purify the labeled protein using

standard chromatography techniques.

NMR Sample Preparation: Prepare the purified, D-Tyrosine-d2 labeled protein in a suitable

NMR buffer containing 5-10% D₂O for the lock signal.[3]

Experimental Workflow: NMR Data Acquisition and
Analysis
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Workflow for NMR-based protein structure and dynamics analysis.

Application in Mass Spectrometry (MS)
In mass spectrometry-based proteomics, D-Tyrosine-d2 serves as a valuable internal standard

for the accurate quantification of proteins and their post-translational modifications (PTMs),

particularly phosphorylation.[4] By incorporating a known amount of a synthetic peptide

containing D-Tyrosine-d2 into a sample, the corresponding endogenous, unlabeled peptide

can be precisely quantified by comparing their peak intensities in the mass spectrum. This

stable isotope dilution (SID) method overcomes variations in sample preparation and

instrument response.

Quantitative Data Summary: Mass Spectrometry
The key quantitative aspect of using D-Tyrosine-d2 in MS is the mass shift it introduces. The

two deuterium atoms increase the mass of the tyrosine residue by approximately 2 Da. This

mass difference allows for the clear distinction between the labeled internal standard and the

endogenous analyte.

Peptide Monoisotopic Mass (Da)

Unlabeled Tyrosine-containing Peptide X

D-Tyrosine-d2-containing Peptide X + 2.012

Note: The exact mass shift may vary slightly based on the specific isotopic purity of the D-
Tyrosine-d2.
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Experimental Protocol: Quantitative Analysis of Tyrosine
Phosphorylation
This protocol describes a targeted approach for quantifying a specific tyrosine phosphorylation

event using a D-Tyrosine-d2 labeled peptide as an internal standard.

Materials:

Cell or tissue lysate containing the protein of interest.

Synthetic peptide standard corresponding to the tryptic peptide containing the target

phosphotyrosine, but with D-Tyrosine-d2 incorporated.

Trypsin (mass spectrometry grade).

Phosphopeptide enrichment kit (e.g., TiO₂ or Fe-IMAC).

LC-MS/MS system.

Procedure:

Protein Extraction and Digestion: Lyse cells or tissues to extract proteins. Denature, reduce,

and alkylate the proteins. Digest the proteins into peptides using trypsin.

Spiking of Internal Standard: Add a known amount of the D-Tyrosine-d2 labeled synthetic

peptide to the digested sample.

Phosphopeptide Enrichment: Enrich for phosphopeptides from the complex peptide mixture

using a phosphopeptide enrichment kit according to the manufacturer's instructions.

LC-MS/MS Analysis: Analyze the enriched phosphopeptide sample by LC-MS/MS. The liquid

chromatography step separates the peptides, and the mass spectrometer detects and

fragments them.

Data Analysis: Extract the ion chromatograms for both the endogenous phosphopeptide and

the D-Tyrosine-d2 labeled internal standard. Calculate the ratio of the peak areas to

determine the absolute quantity of the endogenous phosphopeptide.
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Experimental Workflow: Quantitative Mass Spectrometry
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Workflow for quantitative phosphoproteomics using a D-Tyrosine-d2 standard.

Application in Studying Signaling Pathways: EGFR
Signaling
D-Tyrosine-d2 can be a powerful tool to dissect the dynamics of signaling pathways, such as

the one mediated by the Epidermal Growth Factor Receptor (EGFR). EGFR is a receptor

tyrosine kinase that, upon binding to its ligand EGF, dimerizes and autophosphorylates on

several tyrosine residues in its intracellular domain.[5] These phosphorylated tyrosines serve

as docking sites for downstream signaling proteins, initiating a cascade of events that regulate

cell proliferation, survival, and differentiation.

By using synthetic peptides containing O-phospho-D-tyrosine, researchers can probe the

binding of downstream effector proteins, such as those containing SH2 domains, to the

activated receptor. The D-amino acid can confer resistance to phosphatases, prolonging the

lifetime of the phosphorylated state and facilitating the study of these interactions. Furthermore,

cells could potentially be cultured with D-Tyrosine-d2 to investigate its incorporation and

subsequent phosphorylation in the context of the EGFR signaling cascade.

Signaling Pathway Diagram: Probing EGFR Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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